

c-Met-IN-12: A Technical Guide to its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Met-IN-12, also identified as compound 4r, is a potent and orally active type II inhibitor of the c-Met kinase.[1][2] The c-Met receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), are crucial regulators of cellular growth, motility, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of numerous human cancers, making it a significant target for therapeutic intervention. This technical guide provides a detailed overview of the kinase selectivity profile of **c-Met-IN-12**, including its inhibitory activity against its primary target and key off-target kinases. It also outlines a representative experimental protocol for assessing kinase inhibition and visualizes the relevant signaling pathways.

Kinase Selectivity Profile of c-Met-IN-12

c-Met-IN-12 demonstrates high potency against its primary target, the c-Met kinase, with a reported half-maximal inhibitory concentration (IC50) of 10.6 nM.[1][2] Beyond its on-target activity, **c-Met-IN-12** exhibits significant inhibitory effects on other members of the TAM (Tyro3, AxI, Mer) family of receptor tyrosine kinases.

Quantitative Inhibition Data:



Kinase Target	IC50 (nM)	Percent Inhibition @ 1µM
c-Met	10.6	Not Reported
AXL	>1000	>80%
Mer	>1000	>80%
TYRO3	>1000*	>80%

Note: Specific IC50 values for AXL, Mer, and TYRO3 are not publicly available. The data indicates greater than 80% inhibition at a concentration of 1 μ M.[1][2]

A comprehensive quantitative selectivity profile of **c-Met-IN-12** against a broader panel of kinases is not currently available in the public domain.

Experimental Protocols

The following is a representative biochemical kinase assay protocol for determining the IC50 values of kinase inhibitors like **c-Met-IN-12**. This protocol is based on established methodologies such as the ADP-Glo™ Kinase Assay.

Objective: To determine the in vitro inhibitory activity of **c-Met-IN-12** against a panel of purified protein kinases.

Materials:

- Recombinant human kinase enzymes (e.g., c-Met, AXL, Mer, TYRO3)
- Kinase-specific peptide substrate
- Adenosine triphosphate (ATP)
- **c-Met-IN-12** (or other test compounds)
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system



- 384-well white assay plates
- Plate reader capable of luminescence detection

Procedure:

- Compound Preparation: Prepare a serial dilution of **c-Met-IN-12** in 100% DMSO. A typical starting concentration is 10 mM. Further dilute the compound in kinase assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.
- Assay Plate Setup:
 - \circ Add 2.5 μ L of the diluted **c-Met-IN-12** or control (DMSO vehicle) to the appropriate wells of a 384-well plate.
 - Add 2.5 μL of the kinase/substrate mixture to each well.
- Initiation of Kinase Reaction: Add 5 μL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km value for each specific kinase.
- Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
- · Termination and Signal Generation:
 - Add 5 μL of ADP-Glo[™] Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
 - Add 10 μL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis:
 - The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.



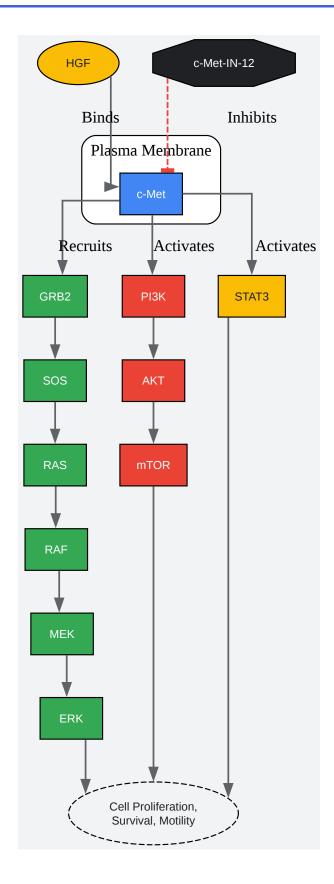
- Plot the percentage of kinase inhibition against the logarithm of the c-Met-IN-12 concentration.
- Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways

c-Met and the TAM kinases (AXL, Mer, TYRO3) are receptor tyrosine kinases that, upon activation by their respective ligands, initiate downstream signaling cascades that regulate critical cellular processes such as proliferation, survival, and migration.

c-Met Signaling Pathway



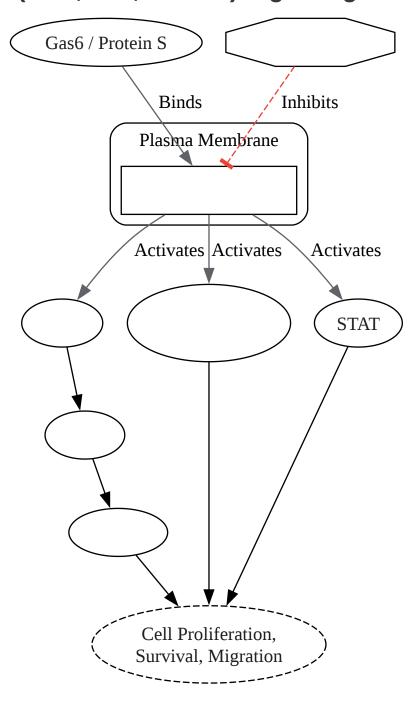


Click to download full resolution via product page

Caption: c-Met signaling pathway initiated by HGF binding.



TAM Kinase (AXL, Mer, TYRO3) Signaling Pathway



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [c-Met-IN-12: A Technical Guide to its Kinase Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12408104#c-met-in-12-selectivity-profile-against-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com